molecular formula C8H15NO B1219449 Physoperuvine CAS No. 60723-27-5

Physoperuvine

Cat. No. B1219449
CAS RN: 60723-27-5
M. Wt: 141.21 g/mol
InChI Key: BKWVNPXVPQOROM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A stereoselective synthesis of (+)-physoperuvine has been developed, utilizing a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis reaction. This method effectively forms the key amino-substituted cycloheptene ring, demonstrating a novel approach to constructing this alkaloid's complex structure (Ahmed M. Zaed, Michael D. Swift, A. Sutherland, 2009).

Scientific Research Applications

1. Physoperuvine in Physiological Signal Research

Physoperuvine, while not directly studied, can be indirectly related to the broader field of physiological signal research. This includes the study of complex biomedical signals, like those in cardiovascular and neurological research. Resources like PhysioBank provide extensive data on physiological signals, which may include effects of various compounds including alkaloids like physoperuvine (Goldberger et al., 2000). Understanding these signals is crucial in determining the physiological impact of substances, possibly including physoperuvine.

2. Physoperuvine Synthesis and Chemical Research

A significant aspect of physoperuvine's scientific applications is in its synthesis. The stereoselective synthesis of physoperuvine, a tropane alkaloid from Physalis peruviana Linne, showcases the compound's role in chemical research. Techniques like tandem aza-Claisen rearrangement and ring-closing metathesis reaction are pivotal in synthesizing this alkaloid (Zaed, Swift, & Sutherland, 2009). Such research is essential for exploring physoperuvine's potential applications in various scientific fields.

3. The Role of Physoperuvine in Translational Research

While not directly mentioned, physoperuvine can be conceptually linked to translational research, which bridges the gap between basic science and clinical applications. This field often involves studying physiological processes at various levels, potentially including the impact of compounds like physoperuvine. The goal is to apply scientific findings in clinical settings, which could encompass the therapeutic potentials of physoperuvine (Grady, 2010).

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVNPXVPQOROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332038
Record name Physoperuvine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physoperuvine

CAS RN

60723-27-5
Record name Physoperuvine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
AM Zaed, MD Swift, A Sutherland - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
… (+)-Physoperuvine 1 is a tropane alkaloid found in the leaves and roots of the Indian plant Physalis peruviana Linne. Based on chemical and spectroscopic studies, the structure …
Number of citations: 41 pubs.rsc.org
DM Hodgson, LA Robinson, ML Jones - Tetrahedron letters, 1999 - Elsevier
… such a system, which also leads to a formal synthesis of the alkaloid (S)-physoperuvine. … a new enantioselective route to the alkaloid (S)-physoperuvine (up to 87% ee) based on a-…
Number of citations: 40 www.sciencedirect.com
M Majewski, R Lazny - Synlett, 1996 - thieme-connect.com
Deprotonation of tropinone (1) with a chiral lithium amide produces the corresponding Li-enolate in over 95% ee. The enolate undergoes a ring opening reaction upon treatment with …
Number of citations: 26 www.thieme-connect.com
AR Pinder - The Journal of Organic Chemistry, 1982 - ACS Publications
The roots of Physalis peruviana (Solanaceae) contain the alkaloidal base physoperuvine as both the optically active (crystalline) and the racemic (liquid) variety, isolated by Ray and co-…
Number of citations: 28 pubs.acs.org
DE Justice, JR Malpass - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
4-Aminocycloheptanones have been synthesised in high yield from cyclohepta-1,3-diene. These compounds exist mainly as the bicyclic tautomers (8-azabicyclo[3.2.1 ]octan-1-ol …
Number of citations: 18 pubs.rsc.org
A Hall, PD Bailey, RH Wightman… - Chemical …, 1998 - pubs.rsc.org
… § The specific rotation of physoperuvine does not seem to have … 11) S-physoperuvine, although a small positive value has … Our results imply that natural (S)-physoperuvine, as the free …
Number of citations: 17 pubs.rsc.org
AT Mcphail, AR Pinder - Tetrahedron, 1984 - Elsevier
… the acid salt derived from the same acid and a sample of the free base of natural (+)-physoperuvine supplied by Professor … Structure and synthesis of physoperuvine … (+)-physoperuvine: …
Number of citations: 15 www.sciencedirect.com
K Hiroya, K Ogasawara - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
Catalytic asymmetrization of meso-3,7-bis-tert-butyldimethylsiloxycycloheptene occurs in the presence of a chiral rhodium(I) binap catalyst to give optically active 4-tert-…
Number of citations: 1 pubs.rsc.org
A Hall, PD Bailey, DC Rees, GM Rosair… - Journal of the Chemical …, 2000 - pubs.rsc.org
… ‡ The specific rotation of synthetic (S)-physoperuvine has … (S)physoperuvine, although a small positive value has also … rotations of our (R)physoperuvine and that reported23b for the S-…
Number of citations: 1 pubs.rsc.org
FD Boyer, PH Ducrot, V Henryon, J Soulié… - Synlett, 1992 - thieme-connect.com
Total syntheses of racemic calystegine A 3 {8-azabicyclo-[3.2. 1) octane-1, 2, 3-triol (3)} and physoperuvine {8-methyl-8-azabicyclo [3.2. 1] octan-1-ol (4)} are described using …
Number of citations: 29 www.thieme-connect.com

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